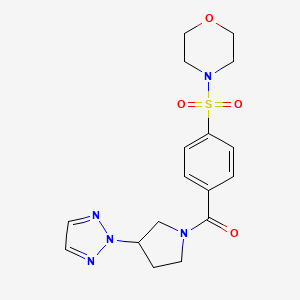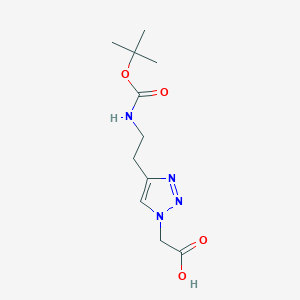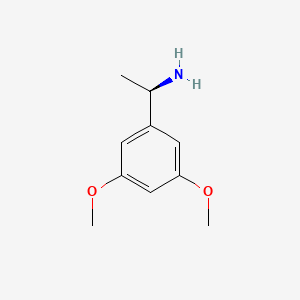
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
The compound has been studied for its molecular interactions, particularly as an antagonist for cannabinoid receptors. Shim et al. (2002) explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the significance of conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antimicrobial and Anticancer Activities
Research has focused on the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, finding that some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016). Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, demonstrating significant anticancer and antimicrobial activities, which were further supported by molecular docking studies (Katariya et al., 2021).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives, exploring their biological and pharmaceutical activities, have been a significant area of research. For instance, Mumtaz et al. (2015) synthesized derivatives of pyrazolines, subjecting them to antimicrobial and phytotoxic assays to evaluate their activities (Mumtaz et al., 2015).
Oxidative Cyclization and Catalytic Activities
Dönges et al. (2014) investigated cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes for their ability to catalyze oxidative cyclization of alkenols, demonstrating the potential of these compounds in synthetic chemistry applications (Dönges et al., 2014).
Structural and Theoretical Studies
The compound and its derivatives have been the subject of structural and theoretical studies to understand their properties better. Karthik et al. (2021) performed thermal, optical, etching, structural studies, and theoretical calculations on a related compound, providing insights into its stability and reactivity (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-6-5-7-23(25-16)32-17-10-12-28(13-11-17)24(29)21-15-20(26-27(21)2)19-14-18(30-3)8-9-22(19)31-4/h5-9,14-15,17H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKLDVZBYMKRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)
![8-(2-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2368706.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2368708.png)
![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2368712.png)


![6-(2-Methoxyphenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2368716.png)
![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2368717.png)